molecular formula C12H22O11 B13840710 Sucrose-13C6-fru

Sucrose-13C6-fru

Cat. No.: B13840710
M. Wt: 348.25 g/mol
InChI Key: CZMRCDWAGMRECN-HCIJYZCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucrose-13C6-fru, also known as β-D-Fructofuranosyl-13C6 α-D-Glucopyranoside, is a stable isotope-labeled compound. It is a form of sucrose where the fructose moiety is labeled with carbon-13 isotopes. This labeling makes it particularly useful in various scientific research applications, especially in metabolic studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sucrose-13C6-fru involves the incorporation of carbon-13 isotopes into the fructose part of the sucrose molecule. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with a carbon-13 labeled glucose and fructose, which are then enzymatically or chemically combined to form the labeled sucrose .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled glucose and fructose produced are then purified and combined to form this compound. This method ensures a high yield and purity of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

Sucrose-13C6-fru undergoes various chemical reactions similar to those of regular sucrose. These include:

    Hydrolysis: Breaking down into glucose and fructose.

    Oxidation: Conversion into gluconic acid and other oxidation products.

    Reduction: Formation of sugar alcohols like sorbitol and mannitol.

    Substitution: Reactions with halogens or other substituents.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Glucose and fructose.

    Oxidation: Gluconic acid and other carboxylic acids.

    Reduction: Sorbitol and mannitol.

    Substitution: Halogenated sugars.

Scientific Research Applications

Sucrose-13C6-fru is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of Sucrose-13C6-fru involves its metabolism in the body, where it is broken down into glucose and fructose. These monosaccharides are then utilized in various metabolic pathways. The carbon-13 labeling allows researchers to trace the metabolic fate of the compound, providing insights into the biochemical processes involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrose-13C6-fru is unique because it specifically labels the fructose moiety, making it particularly useful for studies focusing on fructose metabolism.

Properties

Molecular Formula

C12H22O11

Molecular Weight

348.25 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5?,6-,7?,8+,9-,10?,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1

InChI Key

CZMRCDWAGMRECN-HCIJYZCBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.